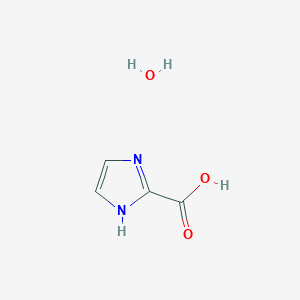
2-Imidazolecarboxylic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolecarboxylic acid hydrate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its versatility and is used in various scientific and industrial applications. The hydrate form indicates that the compound includes water molecules in its crystalline structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-imidazolecarboxylic acid hydrate typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This process can yield 2,4-disubstituted NH-imidazoles under mild reaction conditions, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Imidazolecarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxaldehyde.
Reduction: Reduction reactions can convert it into different imidazole derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, imidazole-2-carboxaldehyde, and other derivatives that have significant applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
2-Imidazolecarboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting enzymes and receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other functional materials
Mecanismo De Acción
The mechanism of action of 2-imidazolecarboxylic acid hydrate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with receptors, modulating their signaling pathways. These interactions are crucial for its biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
- 4-Imidazolecarboxylic acid
- 2-Imidazolecarboxaldehyde
- 1-Methylimidazole-4-carboxylic acid
- 1H-Benzimidazole-2-carboxylic acid
Comparison: 2-Imidazolecarboxylic acid hydrate is unique due to its specific structural features and hydrate form, which can influence its reactivity and solubility. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in various chemical reactions and applications .
Propiedades
IUPAC Name |
1H-imidazole-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2.H2O/c7-4(8)3-5-1-2-6-3;/h1-2H,(H,5,6)(H,7,8);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORZRGTVSCTESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














